molecular formula C9H7BrCl2O2 B6286576 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane CAS No. 2643368-18-5

2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane

Cat. No.: B6286576
CAS No.: 2643368-18-5
M. Wt: 297.96 g/mol
InChI Key: SRWKTDHHEWBLOA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane is a high-value aromatic dioxolane derivative supplied for specialized chemical synthesis and research applications. Its structure, featuring both bromo and dichloro substituents on the phenyl ring, makes it a versatile and protected synthetic intermediate, particularly useful in constructing complex organic molecules, such as active pharmaceutical ingredients (APIs) and agrochemicals . The 1,3-dioxolane group acts as a protected aldehyde equivalent, allowing for manipulations on other parts of the molecule under conditions that would be incompatible with a free formyl group. The halogen atoms (Bromo and Chloro) provide distinct reactive sites for further functionalization via modern cross-coupling methodologies, including Suzuki, Negishi, and Stille reactions, enabling the introduction of complex carbon frameworks . Safety and Handling: This compound requires careful handling to ensure safety and stability. It should be stored in a dark place under an inert atmosphere at room temperature . Recommended personal protective equipment includes chemical-impermeable gloves, tightly fitting safety goggles, and impervious clothing. To avoid dust formation and inhalation of vapors, always use the material in a well-ventilated place . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2,5-dichlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c10-6-4-7(11)5(3-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKTDHHEWBLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 4 Bromo 2,5 Dichlorophenyl 1,3 Dioxolane

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound is critically dependent on the preparation of its direct precursor, 4-bromo-2,5-dichlorobenzaldehyde (B2932023). The strategies to achieve this specific substitution pattern, followed by the formation of the dioxolane ring, are foundational.

Ketalization Reactions for Dioxolane Formation

The formation of the 1,3-dioxolane (B20135) ring is a common method for protecting aldehyde functional groups. This reaction, known as ketalization or acetalization, involves the acid-catalyzed condensation of an aldehyde with a 1,2-diol, typically ethylene (B1197577) glycol. spegroup.ru The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, which enhances its electrophilicity. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by an intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety, yields the stable five-membered dioxolane ring. youtube.com A variety of acid catalysts, both Brønsted and Lewis acids, can be employed, including p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and phosphoric acid. profistend.info

The table below summarizes typical conditions for the ketalization of substituted benzaldehydes.

Reactant 1Reactant 2CatalystSolventConditionsYield
4-Bromo-2,5-dichlorobenzaldehydeEthylene Glycolp-Toluenesulfonic acidToluene (B28343)Reflux with Dean-Stark trapHigh
Benzaldehyde (B42025)Ethylene GlycolOrtho-phosphoric acidTolueneReflux with water separationHigh profistend.info
p-ChlorobenzaldehydeEthylene GlycolEosin Y (photocatalyst)-Visible light irradiation>99%
Various AldehydesEthylene GlycolHydrochloric acid (trace)Methanol (B129727)Room TemperatureHigh acs.org

Regioselective Bromination and Chlorination of Aromatic Rings

Achieving the specific 4-bromo-2,5-dichloro substitution pattern on the benzaldehyde precursor is a key challenge that relies on the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring guide the position of incoming electrophiles. A plausible synthetic route to 4-bromo-2,5-dichlorobenzaldehyde involves the direct bromination of 2,5-dichlorobenzaldehyde.

In this precursor, the two chlorine atoms are ortho, para-directing, while the aldehyde group is a deactivating, meta-directing group.

The chlorine at position 2 directs incoming electrophiles to positions 3 (ortho) and 5 (para, blocked).

The chlorine at position 5 directs to positions 4 and 6 (ortho).

The aldehyde group at position 1 directs to positions 3 and 5 (meta, with position 5 being blocked).

The combined activating and directing effects of the chlorine at C-5, pointing to the C-4 position, make this site a probable target for bromination. The reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst or in an acidic medium. google.com

An alternative approach involves the formylation of 1-bromo-2,5-dichlorobenzene. This can be achieved through reactions such as the Gattermann-Koch reaction (using CO and HCl with a catalyst) or the Vilsmeier-Haack reaction (using a formylating agent like phosphoryl chloride and dimethylformamide). The synthesis of the 1-bromo-2,5-dichlorobenzene precursor can be accomplished by the diazotization of 4-bromo-2,5-dichloroaniline, which itself can be prepared by the bromination of 2,5-dichloroaniline. chemicalbook.com

Halogenation of Aliphatic Dioxolane Side Chains

An alternative synthetic strategy involves forming the dioxolane ring first from a simpler precursor, followed by halogenation of a side chain. For instance, a 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane (B12648332) can be synthesized from 2,4-dichloroacetophenone and a diol. The methyl group attached to the C2 position of the dioxolane ring can then be selectively brominated, typically using elemental bromine, to yield a 2-bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolane. This reaction proceeds via a radical mechanism and introduces the halogen onto the aliphatic side chain while leaving the aromatic ring untouched. This approach is particularly useful in the synthesis of certain antifungal agents.

The table below outlines this alternative halogenation strategy.

Starting MaterialReagentProduct
2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolaneBromine (Br₂)2-Bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane

Multi-step Synthetic Routes

More complex, multi-step pathways offer alternative methods for constructing the target molecule, often starting from different foundational materials and involving key chemical transformations.

Friedel-Crafts Acylation Precursors

The Friedel-Crafts acylation provides a powerful method for forming carbon-carbon bonds to an aromatic ring. rsc.org In a potential route to 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane, the key intermediate, 4-bromo-2,5-dichloroacetophenone, could be synthesized. This involves the reaction of 1-bromo-2,5-dichlorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comlibretexts.org

The resulting ketone, 4-bromo-2,5-dichloroacetophenone, does not directly yield the target dioxolane. A subsequent multi-step transformation would be required:

Reduction: The ketone is reduced to a secondary alcohol (1-(4-bromo-2,5-dichlorophenyl)ethanol).

Oxidation: The secondary alcohol is then oxidized to the corresponding aldehyde (4-bromo-2,5-dichlorobenzaldehyde).

Ketalization: Finally, the aldehyde undergoes an acid-catalyzed reaction with ethylene glycol to form the target compound, this compound, as described in section 2.1.1.

A significant limitation of the Friedel-Crafts reaction is that it often fails with strongly deactivated aromatic rings. youtube.com Since 1-bromo-2,5-dichlorobenzene is deactivated by three electron-withdrawing halogen atoms, forcing conditions may be required for the initial acylation step.

Transformations Involving Alpha-Bromoacetophenones

Alpha-bromoacetophenones are versatile intermediates in organic synthesis due to the reactivity of the carbon-bromine bond adjacent to the carbonyl group. researchgate.net A synthetic approach could begin with a substituted acetophenone (B1666503), such as 2',4'-dichloroacetophenone. This starting material can be readily brominated at the alpha-position using elemental bromine in a suitable solvent like methanol or chloroform (B151607) to yield 2-bromo-2',4'-dichloroacetophenone.

While the substitution pattern of this example intermediate differs from the target compound, the chemical principle is applicable. The resulting alpha-bromo ketone is a potent electrophile and can undergo various transformations. caltech.edu The conversion of an alpha-bromoacetophenone to a 2-aryl-1,3-dioxolane (an acetal (B89532) of an aldehyde) is not a direct transformation and represents a more complex synthetic challenge. It would likely involve steps to first replace the bromine and then modify the carbonyl group, potentially through rearrangement reactions or a sequence of reduction and oxidation steps, before the final ketalization can occur.

Derivatization of Hydroxymethyl-Substituted Dioxolanes

It is important to clarify that the target compound, this compound, is not a hydroxymethyl-substituted dioxolane. This class of compounds is characterized by the presence of a hydroxymethyl (-CH₂OH) group attached to the dioxolane ring, such as in 2-hydroxymethyl-1,3-dioxolane. google.com The synthesis of these derivatives follows different pathways. For instance, 2-hydroxymethyl-1,3-dioxolane can be prepared by reacting 1,3-dioxolane with formaldehyde (B43269) under non-acidic conditions in the presence of an organic peroxide initiator. google.com Another method involves the simultaneous dehydrogenation and dehydration of ethylene glycol over a catalyst at high temperatures. google.com

Once formed, the hydroxyl group in these compounds serves as a functional handle for further derivatization. It can participate in reactions typical of primary alcohols, such as esterification, etherification, or oxidation, allowing for the synthesis of a wide range of more complex molecules. The hydroxymethyl group enables these dioxolanes to function as ligands for metal complexes used in catalysis.

Stereoselective and Diastereoselective Synthesis Approaches

The specific molecule this compound is achiral, possessing a plane of symmetry. Therefore, its synthesis from achiral precursors like 4-bromo-2,5-dichlorobenzaldehyde and ethylene glycol does not involve stereoselectivity. However, stereoselective and diastereoselective strategies are crucial in the broader context of dioxolane synthesis when chiral molecules are targeted. nih.govnih.gov

Stereoselectivity is introduced when the synthesis creates or involves stereocenters. This can be achieved through several approaches:

Use of Chiral Diols: Reacting an aldehyde with an enantiomerically pure diol results in the formation of a chiral dioxolane. The stereochemistry of the diol directly dictates the stereochemistry of the final product. nih.gov The use of enantiopure diols has led to the synthesis of new chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee). nih.gov

Formation of New Stereocenters: Certain reaction pathways can generate new stereocenters on the dioxolane ring itself. A notable example is the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.gov This reaction proceeds via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, leading to highly controlled diastereoselectivity. nih.gov

Asymmetric Cycloadditions: Chiral catalysts can be employed to direct the stereochemical outcome of reactions that form the dioxolane ring. For example, a chiral binaphthyldiimine-Ni(II) complex catalyzes asymmetric 1,3-dipolar cycloaddition reactions to provide cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

These stereoselective methods are particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.gov

Optimized Synthetic Conditions and Yield Enhancements

The synthesis of this compound is achieved via the acetalization of 4-bromo-2,5-dichlorobenzaldehyde with ethylene glycol. This is an equilibrium reaction, and optimizing conditions to drive the reaction towards the product side is key to enhancing the yield. chem-station.com

Reaction Pathway: The reaction proceeds via protonation of the aldehyde's carbonyl oxygen by an acid catalyst, making the carbonyl carbon more electrophilic. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule, followed by an intramolecular cyclization by the second hydroxyl group, yields the final 1,3-dioxolane product.

Optimization Strategies: Several factors can be adjusted to optimize the yield of this reaction:

Water Removal: The removal of water is the most critical factor for driving the equilibrium towards the formation of the acetal. researchgate.net A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a solvent such as toluene or benzene. prepchem.comresearchgate.net

Catalyst Selection: A variety of acid catalysts can be used. Homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are effective and commonly employed. prepchem.com Heterogeneous catalysts, such as clays (B1170129) (Montmorillonite K10), zeolites, or ion-exchange resins, offer the advantage of easier separation from the reaction mixture. nih.gov

Solvent and Temperature: The reaction is typically performed at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic water removal. prepchem.com However, solvent-free conditions have also been developed, using solid dehydrating agents like calcium sulfate-silica mixtures, which can simplify the procedure. researchgate.net

Reactant Stoichiometry: Using a slight excess of ethylene glycol can help shift the equilibrium towards the product side. researchgate.net

The following table summarizes various conditions reported for the acetalization of different aromatic aldehydes with ethylene glycol, which can guide the optimization for the synthesis of this compound.

Aromatic AldehydeCatalystSolventConditionsYieldReference
3-Bromo-4-fluorobenzaldehydep-Toluenesulfonic acidTolueneReflux with Dean-Stark trapHigh (not specified) prepchem.com
Benzaldehyde[Hmim]3PW12O4TolueneReflux, 2h97%
p-ChlorobenzaldehydeEosin Y (photocatalyst)Not specifiedLight irradiationExcellent
VanillinCalcium sulphate-silicaSolvent-freeGrinding with pestle and mortar73% researchgate.net
Various aldehydesTMSOTf (cat.)CH₂Cl₂-78 to -15 °C, 90 min99% synarchive.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its chemical structure.

The proton (¹H) NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule.

Aromatic Protons: The trisubstituted benzene (B151609) ring is expected to show two singlets in the aromatic region of the spectrum. The proton at the C3 position and the proton at the C6 position of the phenyl ring would appear as distinct singlets due to the lack of adjacent protons for spin-spin coupling. Their specific chemical shifts would be influenced by the deshielding effects of the halogen substituents.

Dioxolane Protons: The protons of the 1,3-dioxolane (B20135) ring are expected to show more complex signals. The methine proton at the C2 position, being adjacent to two oxygen atoms and the substituted phenyl ring, would likely appear as a singlet at a downfield chemical shift. The four protons of the ethylene (B1197577) glycol moiety (C4 and C5) are chemically equivalent in a symmetrical environment and would ideally present as a singlet. However, conformational rigidity or other steric effects could potentially make them magnetically non-equivalent, leading to more complex multiplets.

A hypothetical ¹H NMR data table is presented below based on general principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (C3)7.5 - 7.8s
Aromatic-H (C6)7.4 - 7.7s
Dioxolane-H (C2)5.8 - 6.2s
Dioxolane-H (C4, C5)3.9 - 4.2m

s = singlet, m = multiplet

The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments in the molecule.

Aromatic Carbons: The benzene ring would display six distinct signals. The carbons bearing the bromine and chlorine substituents (C2, C4, C5) would be identifiable by their chemical shifts, which are significantly influenced by the electronegativity of the attached halogens. The carbon attached to the dioxolane ring (C1) and the two carbons bearing protons (C3, C6) would also have characteristic chemical shifts.

Dioxolane Carbons: The methine carbon of the dioxolane ring (C2) is expected to appear at a chemical shift typical for an acetal (B89532) carbon. The two methylene (B1212753) carbons of the dioxolane ring (C4, C5) would likely have similar chemical shifts, potentially appearing as a single peak if they are magnetically equivalent.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-Cl (C2, C5)128 - 135
Aromatic C-Br (C4)120 - 125
Aromatic C-H (C3, C6)125 - 130
Aromatic C-C (C1)135 - 140
Dioxolane C-O (C2)100 - 105
Dioxolane C-O (C4, C5)65 - 70

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While limited in this specific molecule due to the prevalence of singlets in the aromatic region, it could confirm any potential coupling within the dioxolane ring if the methylene protons are non-equivalent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals of the aromatic and dioxolane rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the halogen-substituted carbons and the carbon of the phenyl ring attached to the dioxolane moiety. For instance, correlations would be expected between the methine proton of the dioxolane ring and the aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the elemental composition. The distinct isotopic signatures of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to a complex but predictable pattern for the molecular ion peak cluster.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound like this compound.

Purity Assessment: A pure sample would ideally show a single peak in the gas chromatogram. The presence of multiple peaks would indicate the presence of impurities, which could be starting materials, by-products, or degradation products.

Fragmentation Analysis: The mass spectrum obtained for the main GC peak provides a fragmentation pattern, which is a "fingerprint" of the molecule. The fragmentation of this compound would likely involve the cleavage of the dioxolane ring and the loss of halogen atoms or other small fragments from the aromatic ring. The analysis of these fragment ions can provide valuable structural information that corroborates the data obtained from NMR spectroscopy. Key expected fragments would include the bromodichlorophenyl cation and various ions resulting from the breakdown of the dioxolane ring.

A table of predicted major fragments in the mass spectrum is shown below.

m/z ValuePossible Fragment Identity
[M]+Molecular ion (with characteristic isotopic pattern)
[M - C₂H₄O]+Loss of ethylene oxide from the dioxolane ring
[C₆H₂BrCl₂]+4-Bromo-2,5-dichlorophenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, these methods provide a characteristic fingerprint based on its unique structural components, including the substituted phenyl ring and the dioxolane moiety.

The IR spectrum would be expected to display a series of absorption bands corresponding to specific vibrational modes. The C-O-C stretching vibrations of the dioxolane ring are typically observed in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring produce characteristic peaks in the 1600-1450 cm⁻¹ range. The presence of halogens is also detectable; the C-Cl stretching vibrations are found in the 800-600 cm⁻¹ region, and the C-Br stretch appears at lower wavenumbers, typically between 600-500 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for identifying the symmetric vibrations of the aromatic ring. The combination of both techniques allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of all key functional groups.

Table 1: Expected Infrared Absorption Ranges for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aromatic C=CStretch1600-1450
Dioxolane C-O-CAsymmetric Stretch1200-1050
Dioxolane C-HStretch2990-2880
Aryl C-ClStretch800-600
Aryl C-BrStretch600-500

X-ray Crystallography for Solid-State Structure Determination

Table 2: Example Crystallographic Data for the Related Compound (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide researchgate.net

ParameterValue
Chemical FormulaC₁₁H₁₁BrN₂O₄
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.4150 (19)
b (Å)14.458 (3)
c (Å)9.6170 (19)
β (°)111.38 (3)
Volume (ų)1221.0 (5)
Z4

Chromatographic Techniques for Separation and Purity Profiling

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds and diastereoisomers, offering faster and more efficient separations compared to traditional liquid chromatography.

For dioxolane derivatives that can exist as diastereoisomers, SFC is an effective analytical tool. Research on the separation of the diastereoisomers of a related compound, 2-bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate (B1203000), demonstrates the utility of this technique. nih.gov In that study, baseline separation of the cis and trans diastereoisomers was achieved in under two minutes using a C18 stationary phase. nih.gov The method's success depended on optimizing parameters such as pressure, temperature, and the composition of the organic modifier (co-solvent). nih.gov This approach allows for the accurate determination of diastereomeric purity, which is critical in pharmaceutical development. nih.gov A similar SFC method could be developed to separate any potential diastereoisomers of this compound.

Table 3: Optimized SFC Conditions for Diastereoisomer Separation of a Related Dioxolane Compound nih.gov

ParameterCondition
Stationary PhaseC18 Column
Mobile PhaseCO₂ with 5% 2-propanol
Pressure100 bar
Temperature35 °C
Flow Rate2.5 mL/min
Resolution (Rs)1.78

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of chemical compounds. For a substance like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment and quantitative analysis.

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Due to the presence of the aromatic ring, this compound is chromophoric and can be readily detected using a UV detector. The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable and accurate results for determining the purity of the compound and quantifying it in various samples. researchgate.netscispace.com The technique is sensitive enough to detect and quantify impurities at very low levels. researchgate.net

Table 4: Typical RP-HPLC Parameters for Analysis of Aromatic Compounds

ParameterDescription
ColumnC18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water
DetectorUV-Vis Detector (e.g., at 254 nm or 278 nm) researchgate.net
Flow Rate1.0 - 2.0 mL/min scispace.com
Injection Volume10 - 20 µL
Column TemperatureAmbient or controlled (e.g., 25-30 °C)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Extensive literature searches did not yield specific quantum chemical calculations for the molecular geometry and electronic structure of 2-(4-bromo-2,5-dichlorophenyl)-1,3-dioxolane. However, this section outlines the theoretical approaches that would be employed for such a study.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Following geometry optimization, these calculations could predict spectroscopic properties. For instance, vibrational frequencies from a DFT calculation would correspond to the peaks in an infrared (IR) spectrum, and calculated nuclear magnetic resonance (NMR) chemical shifts could aid in the interpretation of experimental NMR data. Such theoretical studies have been successfully applied to other complex organic molecules, providing good agreement with experimental X-ray diffraction data where available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO region, being electron-rich, would indicate sites susceptible to electrophilic attack, while the LUMO region, being electron-poor, would highlight sites prone to nucleophilic attack. The HOMO-LUMO energy gap would provide insight into the molecule's stability; a larger gap suggests higher stability and lower reactivity. This type of analysis is fundamental in understanding the electronic behavior of chemical compounds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule, which is useful for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential.

For this compound, an MEP map would identify:

Electron-rich regions (negative potential) , typically shown in red or yellow, which are susceptible to electrophilic attack. These would likely be located around the oxygen atoms of the dioxolane ring and the halogen atoms due to their high electronegativity.

Electron-poor regions (positive potential) , usually depicted in blue, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms.

Neutral regions , shown in green.

This mapping provides a valuable tool for understanding intermolecular interactions and predicting sites of chemical reactivity.

Conformational Analysis and Stereochemical Considerations

The 1,3-dioxolane (B20135) ring is not planar and can adopt different conformations, typically an envelope or a twisted conformation. For this compound, computational conformational analysis would be necessary to determine the most stable spatial arrangement of the dioxolane ring and the orientation of the bulky 4-bromo-2,5-dichlorophenyl substituent.

Studies on similar 2-substituted 1,3-dioxolanes often reveal a preference for certain conformations that minimize steric hindrance. The stereochemistry at the C2 position of the dioxolane ring is also a key consideration, as the substituent can be in pseudo-axial or pseudo-equatorial positions, leading to different stereoisomers with potentially different chemical and physical properties.

Reaction Mechanism Predictions and Transition State Analysis

While no specific reaction mechanisms involving this compound have been computationally studied, theoretical methods could be used to predict its reactivity. For instance, the dioxolane group acts as a protecting group for a carbonyl function, and computational chemistry could model the mechanism of its formation from 4-bromo-2,5-dichlorobenzaldehyde (B2932023) and ethylene (B1197577) glycol, or its removal under acidic conditions.

Such studies would involve locating the transition state structures for each step of the proposed reaction. By calculating the activation energies, a theoretical reaction profile can be constructed, providing insights into the reaction kinetics and the feasibility of different pathways.

Molecular Dynamics Simulations (if relevant to specific interactions)

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time, particularly its interactions with other molecules, such as a solvent or a biological receptor. While no such studies have been reported for this specific compound, MD simulations would be relevant for understanding how it behaves in a condensed phase or how it might bind to a target protein. These simulations provide a detailed picture of molecular motion and intermolecular forces, which are crucial for predicting material properties or biological activity.

Applications and Synthetic Utility in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the protected aldehyde functionality in the form of a dioxolane, makes 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane a pivotal precursor in multi-step synthetic sequences. While specific research on this exact molecule is limited in publicly available literature, the utility of structurally similar compounds provides a strong indication of its potential applications.

Precursor to Pharmaceutical Intermediates

The family of phenyl-substituted dioxolanes has been widely implicated in the synthesis of pharmaceutical agents. For instance, analogous compounds are key intermediates in the preparation of potent antifungal medications. A notable example is the role of cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate (B1203000) as a crucial intermediate in the synthesis of widely used antifungal drugs such as ketoconazole, itraconazole (B105839), and terconazole. google.com The structural similarity suggests that this compound could be a valuable precursor for a new generation of pharmaceutical compounds, where the specific halogenation pattern might influence the biological activity and pharmacokinetic properties of the final drug molecule. The dioxolane ring in these structures often serves as a masked carbonyl group, which can be deprotected under specific conditions to reveal a reactive aldehyde for further elaboration. wikipedia.org

Building Block for Agrochemicals

In the realm of agricultural science, halogenated phenyl derivatives are integral to the design of effective pesticides and fungicides. Compounds with similar structural motifs to this compound have been identified as key intermediates in the production of agrochemicals. For example, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane is recognized as an intermediate for the synthesis of fungicides derived from 1,2,4-triazole (B32235) and imidazole. google.com This compound has demonstrated both anti-mold and bactericidal properties, highlighting its utility in protecting crops. The presence of multiple halogen atoms on the phenyl ring of this compound suggests its potential as a building block for developing new agrochemicals with tailored efficacy and environmental profiles.

Strategies for Functional Group Transformations and Derivatization

The chemical reactivity of this compound is dominated by the characteristics of its functional groups: the halogenated aromatic ring and the dioxolane acetal (B89532). The bromine and chlorine atoms on the phenyl ring are susceptible to a variety of nucleophilic and organometallic reactions. For instance, the bromine atom, being generally more reactive than chlorine in cross-coupling reactions, can be selectively targeted in transformations like Suzuki, Stille, or Heck couplings to introduce new carbon-carbon bonds. This allows for the elaboration of the aromatic core, leading to a diverse array of derivatives.

Furthermore, the dioxolane ring serves as a robust protecting group for the aldehyde functionality. It is stable under a wide range of reaction conditions, yet can be readily cleaved under acidic aqueous conditions to regenerate the parent aldehyde. This aldehyde can then undergo a plethora of classical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in olefination and condensation reactions to build more complex molecular architectures.

Development of Novel Synthetic Methodologies Utilizing the Compound

While specific novel synthetic methodologies explicitly utilizing this compound are not extensively documented, the unique combination of functional groups within the molecule presents opportunities for the development of new synthetic strategies. For example, the differential reactivity of the bromine and chlorine substituents could be exploited in sequential cross-coupling reactions to construct highly substituted aromatic systems in a controlled manner.

Research into related bromophenol derivatives has demonstrated the utility of such compounds in synthesizing novel diaryl methanes through alkylation reactions. mdpi.com This suggests that this compound could be employed in similar synthetic routes to create complex molecular scaffolds. The development of selective activation methods for one halogen over the others would be a significant advancement, enabling more efficient and versatile synthetic pathways.

Polymerization Studies and Material Science Applications

The potential for this compound to be used in material science is an emerging area of interest. Although this specific compound is not a typical monomer for polymerization, its derivatives could be designed for such applications. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the phenyl ring via a cross-coupling reaction could transform it into a functional monomer.

A study on poly(2-p-bromophenyl-1,3-dioxolane-4-yl-methylacrylate) highlights the potential for creating polymers with tailored properties based on substituted dioxolanes. asianpubs.org The presence of heavy atoms like bromine and chlorine in such polymers could impart desirable properties such as flame retardancy and high refractive indices. Furthermore, the dioxolane unit itself can be a component of polymer backbones, as seen in the polymerization of 1,3-dioxolane (B20135) to form polyacetals. wikipedia.org Recent research has also explored the in-situ polymerization of 1,3-dioxolane for creating solid polymer electrolytes for lithium metal batteries. rsc.org This indicates that with appropriate functionalization, derivatives of this compound could find applications in advanced materials.

Compound NameCAS NumberApplication/Role
This compoundNot specifiedVersatile synthetic intermediate
cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoateNot specifiedIntermediate for antifungal drugs (e.g., ketoconazole, itraconazole) google.com
2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane60207-89-8Intermediate for fungicides; exhibits anti-mold and bactericidal properties google.com
Poly(2-p-bromophenyl-1,3-dioxolane-4-yl-methylacrylate)Not specifiedPolymer with potential applications in material science asianpubs.org
1,3-dioxolane646-06-0Comonomer in polyacetals; used in solid polymer electrolytes wikipedia.orgrsc.org

Environmental Degradation Pathways in Controlled Academic Studies

Abiotic Degradation Mechanisms under Laboratory Conditions (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane, the primary abiotic degradation pathways anticipated are photodegradation and hydrolysis, owing to its chemical structure which includes a halogenated aromatic ring and a dioxolane functional group.

Photodegradation: The presence of bromine and chlorine atoms on the phenyl ring makes the molecule susceptible to photodegradation. Halogenated aromatic compounds are known to undergo photolysis upon absorption of ultraviolet (UV) radiation. This process can lead to the cleavage of the carbon-halogen bonds. Specifically, the carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-chlorine bond due to its lower bond energy. Research on other brominated aromatic compounds has shown that photodegradation often proceeds via reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This process can occur stepwise, leading to the formation of less halogenated intermediates. The rate and extent of photodegradation are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers (e.g., humic substances in natural waters), and the environmental matrix.

Hydrolysis: The 1,3-dioxolane (B20135) ring in the molecule is an acetal (B89532), which is susceptible to hydrolysis, particularly under acidic conditions. The acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolane (B1584986) derivatives has been studied, and the reaction involves the cleavage of the C-O bonds within the dioxolane ring. lookchem.com This process would lead to the formation of 4-bromo-2,5-dichlorobenzaldehyde (B2932023) and ethylene (B1197577) glycol. The rate of hydrolysis is highly dependent on the pH of the surrounding medium, with faster degradation occurring in acidic environments. In neutral or alkaline conditions, the dioxolane ring is generally more stable.

Table 1: Predicted Abiotic Degradation Mechanisms and Key Factors

Degradation MechanismKey Structural FeaturePrimary Influencing FactorsPredicted Initial Products
PhotodegradationBrominated Dichlorophenyl RingUV radiation, PhotosensitizersDebrominated/dechlorinated derivatives
Hydrolysis1,3-Dioxolane RingpH (acidic conditions)4-bromo-2,5-dichlorobenzaldehyde, Ethylene glycol

Biotic Degradation Mechanisms and Microbial Metabolism in Controlled Systems

Biotic degradation, mediated by microorganisms, is a crucial pathway for the breakdown of many organic pollutants. The degradation of halogenated aromatic compounds like this compound is often a slow process and is highly dependent on the specific microbial populations present and the environmental conditions.

Studies on the microbial degradation of chlorinated and brominated phenols provide a model for the likely metabolic pathways. Aerobic degradation of halogenated aromatic compounds typically begins with an oxidative attack on the aromatic ring. This is often initiated by monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the ring. This initial step can lead to the removal of the halogen substituents. For polychlorinated biphenyls (PCBs), a well-studied class of related compounds, bacterial metabolism often proceeds through the formation of dihydroxy compounds, followed by meta-cleavage of the aromatic ring. nih.gov A similar pathway could be anticipated for the 4-bromo-2,5-dichlorophenyl moiety.

The subsequent cleavage of the aromatic ring results in the formation of aliphatic intermediates that can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.

Anaerobic degradation of halogenated aromatic compounds often proceeds through reductive dehalogenation, where the halogen atoms are sequentially removed and replaced by hydrogen atoms. This process is carried out by specific groups of anaerobic bacteria that use the halogenated compound as an electron acceptor.

The dioxolane portion of the molecule, if not first cleaved by abiotic hydrolysis, could potentially be metabolized by microorganisms capable of ether cleavage, although this is generally a more recalcitrant linkage.

Degradation Products and Their Identification

Based on the predicted abiotic and biotic degradation pathways, a number of degradation products can be anticipated. The identification of these products in laboratory studies is essential for understanding the complete degradation pathway and for assessing the potential toxicity of the intermediates.

Under photolytic conditions, the primary degradation products are likely to be debrominated and dechlorinated derivatives of the parent compound. Stepwise removal of the halogens would lead to a series of dichlorophenyl-, bromophenyl-, and finally phenyl-1,3-dioxolane intermediates.

Hydrolysis of the dioxolane ring would yield 4-bromo-2,5-dichlorobenzaldehyde and ethylene glycol . The resulting benzaldehyde (B42025) derivative would then be subject to further degradation, likely through oxidation of the aldehyde group to a carboxylic acid, forming 4-bromo-2,5-dichlorobenzoic acid , followed by dehalogenation and ring cleavage.

Microbial degradation is expected to produce hydroxylated intermediates, such as brominated and chlorinated catechols , resulting from the action of dioxygenase enzymes on the aromatic ring. Subsequent ring cleavage would lead to the formation of corresponding muconic acid derivatives. The complete mineralization of the compound would ultimately produce CO₂, H₂O, bromide, and chloride ions.

The identification of these degradation products in controlled studies typically involves analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which allow for the separation and identification of the parent compound and its various transformation products.

Table 2: Predicted Degradation Products of this compound

Degradation PathwayPredicted Intermediate/Final Products
Photodegradation2-(2,5-dichlorophenyl)-1,3-dioxolane, 2-(4-bromo-2-chlorophenyl)-1,3-dioxolane, 2-(4-bromo-5-chlorophenyl)-1,3-dioxolane
Hydrolysis4-bromo-2,5-dichlorobenzaldehyde, Ethylene glycol
Biotic Degradation (Aerobic)4-bromo-2,5-dichlorobenzaldehyde, 4-bromo-2,5-dichlorobenzoic acid, Brominated/chlorinated catechols, Muconic acid derivatives, CO₂, H₂O, Br⁻, Cl⁻

Fate and Transport Studies in Simulated Environmental Compartments (academic modeling)

The environmental fate and transport of a chemical are determined by its physical and chemical properties, such as water solubility, vapor pressure, and partitioning coefficients (e.g., octanol-water partition coefficient, Kow). Academic modeling uses these properties to predict how a compound will distribute and move between different environmental compartments, including air, water, soil, and sediment.

For compounds like this compound, multimedia fugacity models are often employed. These models predict the partitioning of a chemical based on its tendency to "escape" from each environmental phase. Given its halogenated aromatic structure, the compound is expected to have a relatively high Kow, indicating a tendency to sorb to organic matter in soil and sediment. This would limit its mobility in aqueous systems.

Modeling studies on polybrominated diphenyl ethers (PBDEs), which are structurally related, indicate that these compounds largely partition to organic carbon in soil and sediment. nih.govnih.gov Their persistence is strongly influenced by degradation rates in these media. nih.gov Similarly, this compound is likely to be persistent in soil and sediment compartments.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-(4-bromo-2,5-dichlorophenyl)-1,3-dioxolane and related halogenated aryl dioxolanes typically relies on the acid-catalyzed acetalization of the corresponding benzaldehyde (B42025) (4-bromo-2,5-dichlorobenzaldehyde) with ethylene (B1197577) glycol. While effective, traditional methods often involve stoichiometric amounts of acid catalysts, harsh reaction conditions, and the use of volatile organic solvents, which present environmental and efficiency challenges.

Future research should prioritize the development of greener and more efficient synthetic protocols. Key avenues for exploration include:

Heterogeneous Catalysis: Investigating the use of solid acid catalysts, such as zeolites, montmorillonite (B579905) clays (B1170129), or sulfonic acid-functionalized resins. nih.gov These catalysts can be easily recovered and reused, simplifying product purification and reducing waste.

Microwave-Assisted Synthesis: The application of microwave irradiation could dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating.

Alternative Reaction Media: Exploring the use of more benign solvents, such as ionic liquids or deep eutectic solvents, or developing solvent-free reaction conditions to minimize environmental impact.

A comparative analysis of potential synthetic strategies is presented below, highlighting the prospective advantages of modern methodologies.

Method Catalyst Typical Reaction Time Solvent Potential Yield Sustainability Advantages
Conventional p-Toluenesulfonic acid6-24 hoursToluene (B28343), Benzene (B151609)70-85%Well-established procedure
Heterogeneous Catalysis Montmorillonite K10 nih.gov1-5 hoursDichloromethane or Solvent-free85-95%Recyclable catalyst, milder conditions
Microwave-Assisted Acidic resin5-20 minutesSolvent-free90-98%Drastic reduction in energy and time

Exploration of Novel Reactivity and Catalytic Applications

The polyhalogenated phenyl ring of this compound is a hub of potential reactivity. The differential reactivity of the C-Br bond versus the C-Cl bonds is of particular interest for selective functionalization.

Future research should focus on leveraging this reactivity in transition-metal-catalyzed cross-coupling reactions.

Selective Cross-Coupling: The carbon-bromine bond is generally more susceptible to oxidative addition by palladium(0) catalysts than carbon-chlorine bonds. This selectivity can be exploited in reactions like Suzuki, Stille, Heck, and Sonogashira couplings to introduce new functional groups exclusively at the 4-position of the phenyl ring.

Sequential Functionalization: Following an initial selective reaction at the C-Br bond, harsher conditions could be employed to activate the C-Cl bonds, allowing for a stepwise and controlled synthesis of multi-substituted aromatic compounds.

Precursor to Organometallic Reagents: The compound could serve as a precursor to Grignard or organolithium reagents through halogen-metal exchange, although careful control of conditions would be necessary to manage the multiple halogen sites.

The dioxolane moiety serves as a robust protecting group for the aldehyde functionality, which can be deprotected under acidic conditions post-functionalization. This stability makes the compound an excellent building block for the synthesis of complex substituted benzaldehydes, which are valuable intermediates in pharmaceuticals and materials science.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of this compound before undertaking extensive laboratory work. Advanced modeling can provide deep insights into its electronic structure, conformation, and reactivity.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the molecule's geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MESP). mdpi.com The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability, while the MESP map can reveal sites susceptible to nucleophilic or electrophilic attack.

Reaction Pathway Modeling: Modeling the transition states and reaction pathways for potential reactions, such as cross-coupling, can help in optimizing reaction conditions and predicting the feasibility and selectivity of different transformations.

Computed Property Significance Hypothetical Value Range
HOMO Energy Electron-donating ability-6.5 to -7.5 eV
LUMO Energy Electron-accepting ability-1.0 to -2.0 eV
HOMO-LUMO Gap Chemical reactivity/stability4.5 to 6.5 eV
Dipole Moment Polarity and solubility1.5 to 2.5 D
C-Br Bond Dissociation Energy Reactivity in cross-coupling280-300 kJ/mol
C-Cl Bond Dissociation Energy Reactivity in cross-coupling330-350 kJ/mol

Design and Synthesis of Derivatives for Specific Research Probes

The ability to selectively functionalize the this compound scaffold opens the door to creating a library of novel derivatives for specialized applications, particularly as research probes.

Future work could target the synthesis of derivatives for:

Fluorescent Probes: Attaching a fluorophore to the phenyl ring via a Suzuki coupling at the C-Br position could yield probes for use in cellular imaging or as sensors. The substituted dichlorophenyl core could modulate the electronic properties of the attached fluorophore.

Chemical Biology Tools: The compound could be elaborated into more complex molecules designed to interact with specific biological targets. The dioxolane acts as a masked aldehyde, which can be revealed to react with biological nucleophiles like amino groups on proteins.

Materials Science Precursors: Derivatives could be synthesized to act as monomers for polymerization or as building blocks for novel liquid crystals or organic light-emitting diode (OLED) materials. The halogen atoms can enhance properties such as flame retardancy or influence intermolecular packing in the solid state.

The systematic exploration of these avenues will undoubtedly unlock the full potential of this compound, transforming it from a simple halogenated organic molecule into a versatile tool for chemists across multiple disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.